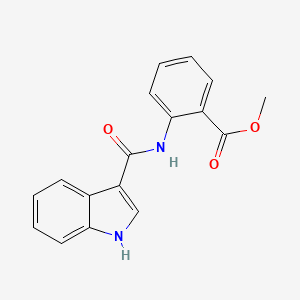
Cephalandole B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalandole B is an indole alkaloid isolated from cyanide. It has been found to significantly inhibit IL-17A gene expression and suppress IL-17A luciferase reporter in Jukat cells in a dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalandole B can be synthesized through a copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method offers an easy and rapid approach to a variety of 3-indolylbenzoxazin-2-ones in high yield . The reaction typically involves the use of copper chloride (CuCl2) as a catalyst in tetrahydrofuran (THF) at room temperature, followed by heating at 60°C for an hour .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cephalandole B undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidative coupling reactions.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include diverse 3-indolylbenzoxazin-2-ones .
Scientific Research Applications
Cephalandole B has several scientific research applications, including:
Mechanism of Action
Cephalandole B exerts its effects by inhibiting IL-17A gene expression in a dose-dependent manner. This inhibition is achieved through the suppression of IL-17A luciferase reporter in Jukat cells . The molecular targets and pathways involved include the IL-17A signaling pathway, which plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
Cephalandole A: Another indole alkaloid with similar biological activities.
Indigodole D: A related compound isolated from the same source as Cephalandole B.
Uniqueness: this compound is unique due to its specific inhibition of IL-17A gene expression, which is not observed in all related compounds . This makes it particularly valuable for research focused on IL-17A-related pathways and diseases.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)benzoate |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20) |
InChI Key |
XEHQWFSGHCYKCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















